molecular formula C5H11ClFNO B2603228 rel-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride CAS No. 1622351-31-8

rel-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride

Cat. No. B2603228
CAS RN: 1622351-31-8
M. Wt: 155.6
InChI Key: ZWYUPOATRRHOKQ-UHFFFAOYSA-N
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Description

The compound “(3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride” has a CAS Number of 955028-83-8 and a molecular weight of 155.6 .


Molecular Structure Analysis

The compound “(3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride” has a molecular formula of C6H13ClFNO .


Physical And Chemical Properties Analysis

The compound “(3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride” is a solid at room temperature .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

rel-(3R,4R)-3-fluoro-4-methoxypyrrolidine derivatives are recognized for their role in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. They serve as attractive synthons for the synthesis of various functional molecules due to their enantiomerically pure forms and high yields. These compounds facilitate the preparation of 4-fluoropyrrolidine derivatives, which are pivotal in the development of medicinal applications. This synthesis process has significantly reduced the number of steps required, enhancing efficiency in drug development processes (Singh & Umemoto, 2011).

Antitumor Activity

A notable area of research involves the exploration of fluoropyrrolidine derivatives for their cytotoxic activities against various cancer cell lines. These studies aim to identify potential antitumor agents by investigating the structure-activity relationships (SARs) of fluoropyrrolidine-based compounds. Such research has led to the identification of specific derivatives with potent cytotoxic activities, highlighting the potential of these compounds in cancer therapy (Tsuzuki et al., 2004).

Pharmacological Profiles

The pharmacological properties of rel-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride derivatives have been extensively studied. For example, the active form of a novel 5-HT2A receptor antagonist, which includes the 3-fluoro-4-methoxypyrrolidine structure, has shown significant potential in inhibiting platelet aggregation. This compound demonstrates potent, competitive, and selective activity against 5-HT2A receptors, offering insights into the development of new therapeutic agents (Ogawa et al., 2002).

Environmental Applications

In the realm of environmental science, the properties of rel-(3R,4R)-3-fluoro-4-methoxypyrrolidine derivatives have been explored for water treatment applications. Specifically, research into reactive electrochemical membranes (REMs) utilizing titanium dioxide electrodes has shown promising results in the oxidation and removal of organic compounds from water. This innovative approach leverages the electrochemical properties of such compounds to enhance water treatment processes (Zaky & Chaplin, 2013).

Gas/Vapor Separations

The structural features of this compound derivatives contribute to their application in gas/vapor separation technologies. These compounds have been utilized in the development of metal-organic frameworks (MOFs) with restricted window apertures, facilitating selective adsorption kinetics. This application underscores the utility of these compounds in designing materials for efficient gas and vapor separation, which is crucial in various industrial processes (Xue et al., 2015).

Safety and Hazards

The compound “(3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride” has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

3-fluoro-4-methoxypyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUPOATRRHOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2108511-81-3
Record name rac-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride
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